![molecular formula C23H20Cl3N5OS B12003108 4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide CAS No. 294657-51-5](/img/structure/B12003108.png)
4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide: is a chemical compound with the following properties:
Molecular Formula: CHBrClNOS
CAS Number: 314749-50-3
Molecular Weight: 604.578 g/mol
This compound belongs to the class of benzamides and contains a trichloromethyl group, an azo linkage, and a carbamothioyl group. Its unique structure makes it intriguing for various applications.
Métodos De Preparación
Industrial Production:: Industrial-scale production methods are limited, but researchers continue to explore efficient routes for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions at the phenyl rings or the carbamothioyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further research is needed to elucidate these details.
Aplicaciones Científicas De Investigación
Chemistry::
Organic Synthesis: Researchers explore its use as a building block for more complex molecules.
Materials Science:
Biological Studies: Used as a probe in biological assays.
Drug Development: Its unique structure may inspire novel drug candidates.
Fine Chemicals: Limited industrial applications due to its rarity.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are necessary.
Comparación Con Compuestos Similares
While 4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is rare, we can compare it to similar compounds:
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: (CAS Number: 314749-49-0) .
4-METHYL-N-(2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-BENZAMIDE: (CAS Number: 324070-25-9) .
These comparisons highlight the uniqueness of our compound.
Propiedades
Número CAS |
294657-51-5 |
|---|---|
Fórmula molecular |
C23H20Cl3N5OS |
Peso molecular |
520.9 g/mol |
Nombre IUPAC |
4-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c1-15-7-9-16(10-8-15)20(32)28-21(23(24,25)26)29-22(33)27-17-11-13-19(14-12-17)31-30-18-5-3-2-4-6-18/h2-14,21H,1H3,(H,28,32)(H2,27,29,33) |
Clave InChI |
DYPZFDABSWTRQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



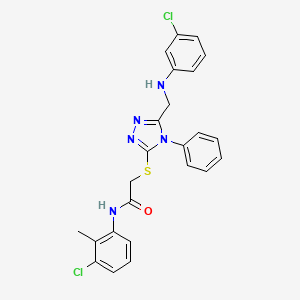
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)
![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
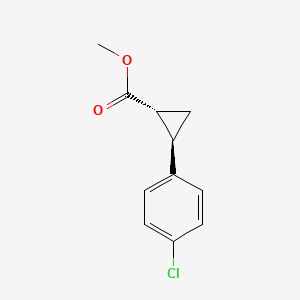
![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)
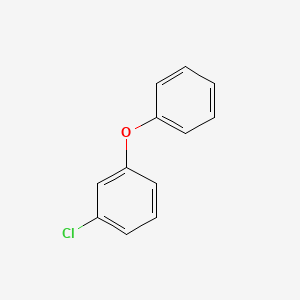
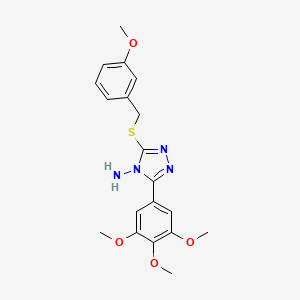
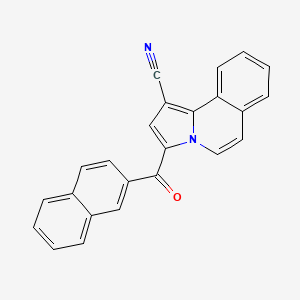
![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
